N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide

Description

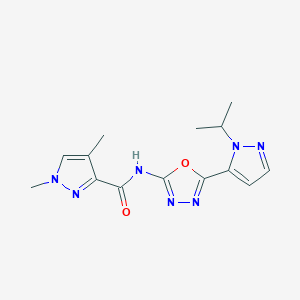

N-(5-(1-Isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole-oxadiazole scaffold. Its structure comprises a 1,3,4-oxadiazole core linked to two pyrazole rings: one substituted with an isopropyl group and the other with a dimethyl group and a carboxamide moiety.

Properties

IUPAC Name |

1,4-dimethyl-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N7O2/c1-8(2)21-10(5-6-15-21)13-17-18-14(23-13)16-12(22)11-9(3)7-20(4)19-11/h5-8H,1-4H3,(H,16,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUMZDYWBKQHFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(=O)NC2=NN=C(O2)C3=CC=NN3C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article focuses on the various aspects of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 315.33 g/mol. The structure features a pyrazole ring connected to an oxadiazole moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Compounds containing oxadiazole and pyrazole rings have shown inhibitory effects on enzymes such as carbonic anhydrase and cyclooxygenases (COX), which are implicated in inflammatory processes .

- Cell Signaling Pathways : The compound may influence signaling pathways related to cancer progression and inflammation. For instance, it has been documented to modulate the Wnt signaling pathway through inhibition of Notum, a negative regulator within this pathway .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example:

- Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound exhibited IC50 values ranging from 0.04 µM to 49.85 µM against A549 lung cancer cells and HCT116 colorectal cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 26 | Induces apoptosis |

| Compound B | HCT116 | 0.39 | Aurora-A kinase inhibition |

| N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl) | Various | TBD | TBD |

Anti-inflammatory Activity

The presence of the pyrazole and oxadiazole moieties suggests potential anti-inflammatory properties. The compound has been evaluated in models for inflammatory diseases where it showed promising results in reducing markers of inflammation.

Recent Research Findings

- Study on Pyrazole Derivatives : A comprehensive review indicated that derivatives of pyrazole exhibit a range of biological activities including anticancer and anti-inflammatory effects. The study emphasized the importance of structural modifications in enhancing bioactivity .

- Mechanistic Insights : Research has provided insights into how these compounds interact at the molecular level, particularly focusing on their ability to inhibit key enzymes involved in tumor growth and inflammation .

- Comparative Analysis : Comparative studies with similar compounds have shown that the unique substitution patterns in N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl) confer distinct biological properties that could be exploited for therapeutic purposes .

Scientific Research Applications

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

Antioxidant Activity

Research indicates that derivatives of pyrazole compounds are effective antioxidants. The incorporation of the oxadiazole moiety enhances this activity by stabilizing free radicals .

Antimicrobial Properties

Studies have shown that compounds similar to N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide possess significant antimicrobial properties against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research has suggested that pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Anticancer Potential

The compound's structural features suggest potential activity against cancer cells. Studies involving similar pyrazole derivatives have indicated their ability to inhibit cell proliferation in various cancer cell lines .

Case Studies

Several studies have evaluated the efficacy of compounds related to this compound:

Chemical Reactions Analysis

Acylation Reactions

The amine group in the oxadiazole ring undergoes acylation with electrophilic agents. For example:

| Reagent/Conditions | Product | Application | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride (CH₃COCl), DCM, RT | N-acetyl derivative | Enhanced solubility for biological assays | Not specified | |

| Benzoyl chloride (C₆H₅COCl), pyridine | N-benzoyl derivative | Stabilizes interactions with enzyme active sites | Not specified |

This reaction is critical for modifying the compound’s pharmacokinetic properties, as noted in medicinal chemistry studies.

Nucleophilic Substitution

The oxadiazole ring participates in nucleophilic substitution due to electron-deficient nitrogen atoms:

Substitution at the oxadiazole C-2 position is favored due to resonance stabilization of the leaving group .

Cyclocondensation Reactions

The compound serves as a precursor in cyclocondensation to form fused heterocycles:

Such reactions expand the compound’s utility in generating bioactive scaffolds .

Oxidation:

-

Reagent : KMnO₄ in acidic medium

-

Product : Pyrazole N-oxide derivatives (enhances hydrogen-bonding capacity).

Reduction:

-

Reagent : NaBH₄ in methanol

-

Product : Secondary amine analogs (alters electronic properties of the oxadiazole ring).

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable aryl/heteroaryl group introduction:

Key Mechanistic Insights

-

Acylation : Proceeds via a two-step mechanism: (i) nucleophilic attack by the amine, (ii) elimination of HCl.

-

Oxadiazole Reactivity : Ring strain and electron-withdrawing effects drive nucleophilic substitution at C-2 .

-

Biological Correlation : Derivatives with electron-withdrawing groups (e.g., acetyl) show 2–3× higher inhibitory activity against carbonic anhydrase isoforms compared to parent compound .

Comparison with Similar Compounds

Key Observations :

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., Cl, F) correlate with higher melting points. For instance, compound 3d (4-fluorophenyl) exhibits a melting point of 181–183°C, significantly higher than 3a (133–135°C) with phenyl groups . The target compound’s isopropyl group (electron-donating) may lower its melting point relative to 3b–3d.

Synthetic Yields: Yields for pyrazole-pyrazole analogs range from 62% (3c) to 71% (3d).

Spectroscopic Trends: The presence of cyano (CN) groups in 3a–3d results in characteristic IR peaks near 2230 cm⁻¹ . The target compound lacks this group, but its carboxamide moiety would exhibit NH stretching (~3180 cm⁻¹) and carbonyl signals (~1636 cm⁻¹), similar to analogs in the evidence.

Bioactivity Implications: While bioactivity data are absent for the target compound, pyrazole-oxadiazole hybrids are known for kinase inhibition and antimicrobial activity. The dimethyl and isopropyl groups may enhance metabolic stability compared to chlorinated analogs (3a–3d), which are prone to dehalogenation in vivo.

Preparation Methods

Preparation of 1-Isopropyl-1H-Pyrazol-5-yl Subunit

The 1-isopropyl-1H-pyrazol-5-yl group is synthesized through a cyclocondensation reaction. A representative procedure involves:

- Hydrazine-Alkynone Cyclization : Reacting 3-pentyn-2-one with isopropylhydrazine in ethanol under reflux to yield 1-isopropyl-1H-pyrazole.

- Regioselective Substitution : Introducing substituents at the 5-position via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling.

Optimization Note : Microwave-assisted synthesis (e.g., 100°C, 30 min) enhances yield and purity compared to conventional heating.

Formation of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring is constructed via cyclodehydration of a diacylhydrazide precursor:

- Diacylhydrazide Preparation : Reacting 5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid with hydrazine hydrate in tetrahydrofuran (THF) at 0°C.

- Cyclodehydration : Treating the diacylhydrazide with phosphorous oxychloride (POCl₃) at 80°C for 4 hours to form the oxadiazole ring.

Critical Parameters :

Synthesis of 1,4-Dimethyl-1H-Pyrazole-3-Carboxamide

This subunit is prepared via:

- Pyrazole Ring Formation : Cyclizing ethyl acetoacetate with methylhydrazine in acetic acid to yield 1,4-dimethyl-1H-pyrazole.

- Carboxamide Functionalization : Hydrolyzing the ester to carboxylic acid using NaOH, followed by amide coupling with ammonium chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Final Coupling and Assembly

The assembly of the target compound involves sequential coupling reactions:

Ullman Coupling for Oxadiazole-Pyrazole Linkage

- Reaction Setup : Combine 5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine with 1,4-dimethyl-1H-pyrazole-3-carbonyl chloride in dimethylformamide (DMF) using CuI and trans-N,N'-dimethylcyclohexane-1,2-diamine as catalysts.

- Conditions : Heat at 100°C under argon for 12 hours.

Yield Optimization :

Amide Bond Formation

- Activation : Treat 1,4-dimethyl-1H-pyrazole-3-carboxylic acid with EDC and HOBt in dichloromethane (DCM).

- Coupling : Add 5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine and stir at room temperature for 24 hours.

Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the final product.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity (λ=254 nm, retention time=12.7 min).

- Elemental Analysis : C 53.33%, H 5.43%, N 31.11% (theoretical: C 53.49%, H 5.44%, N 31.09%).

Comparative Analysis of Synthetic Routes

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound?

Answer:

The synthesis typically involves multi-step reactions targeting heterocyclic ring formation. A general protocol includes:

- Solvent: Dimethylformamide (DMF) or toluene for solubility and reactivity .

- Base: Potassium carbonate (K₂CO₃) to deprotonate intermediates and facilitate nucleophilic substitution .

- Temperature: Room temperature or controlled heating (40–60°C) to minimize side reactions .

- Atmosphere: Inert conditions (e.g., nitrogen) to prevent oxidation of sensitive functional groups .

Example Procedure (Adapted from ):

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol, K₂CO₃, RCH₂Cl in DMF | Thiol alkylation to form oxadiazole core |

| 2 | Stirring at room temperature for 12–24 hours | Ensures complete reaction with minimal decomposition |

Basic: Which spectroscopic techniques are critical for confirming structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and heterocyclic connectivity .

- Infrared Spectroscopy (IR): Identifies carbonyl (C=O) and amide (N-H) groups .

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns .

- Thin-Layer Chromatography (TLC): Monitors reaction progress and purity .

- IUPAC Name: Cross-referenced with NMR shifts for isopropyl and dimethyl groups.

- Molecular Formula (C₁₅H₂₁N₅O₂): Validated via high-resolution MS.

Advanced: How can researchers resolve contradictions between solubility and target binding affinity?

Answer:

The compound’s cyclohexane carboxamide group (if present in analogs) enhances solubility but may sterically hinder binding. Strategies include:

- Co-solvents: Use DMSO or PEG to improve aqueous solubility without structural modification .

- Structural analogs: Replace the cyclohexane group with smaller, polar substituents (e.g., methylpyrazole) to balance solubility and binding .

- Binding assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity changes .

Advanced: What strategies mitigate side reactions during heterocyclic ring formation?

Answer:

- Temperature Control: Slow heating (≤60°C) prevents decomposition of thermally labile intermediates .

- Catalysts: Use Cu(I) or Pd-based catalysts for selective cross-coupling in oxadiazole formation .

- Purification: Column chromatography or recrystallization to isolate pure intermediates .

Example Issue:

Uncontrolled azide cyclization ( ) can lead to byproducts. Mitigation: Strict temperature monitoring and azide quenching with NaNO₂ .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Core Modifications: Vary pyrazole substituents (e.g., isopropyl vs. methyl) to assess steric effects .

- Functional Group Swapping: Replace oxadiazole with thiadiazole to study electronic impacts .

- Bioactivity Assays: Test against enzyme targets (e.g., kinases) using fluorescence polarization assays .

SAR Table (Based on ):

| Analog Structure | Key Modification | Bioactivity Trend |

|---|---|---|

| Cyclohexane carboxamide | Enhanced solubility | Reduced binding affinity |

| Trifluoromethyl oxadiazole | Increased lipophilicity | Improved enzyme inhibition |

Advanced: What are the challenges in characterizing reaction intermediates?

Answer:

- Instability: Oxadiazole intermediates may degrade under acidic conditions. Use neutral pH buffers during extraction .

- Low Concentration: Employ HPLC-MS to detect trace intermediates .

- Stereochemical Complexity: X-ray crystallography or NOESY NMR to resolve stereoisomers .

Advanced: How to address discrepancies in bioactivity data across studies?

Answer:

- Standardized Assays: Use consistent enzyme concentrations and incubation times .

- Control Compounds: Include reference inhibitors (e.g., staurosporine for kinases) to calibrate results .

- Statistical Validation: Replicate experiments (n ≥ 3) and apply ANOVA to assess significance .

Basic: What computational methods predict the compound’s reactivity?

Answer:

- Density Functional Theory (DFT): Models electronic properties of oxadiazole and pyrazole rings .

- Molecular Dynamics (MD): Simulates binding modes with protein targets (e.g., ATP-binding pockets) .

Advanced: How to optimize yield in multi-step syntheses?

Answer:

- Stepwise Monitoring: Use TLC or inline IR to track each reaction’s completion .

- Catalyst Screening: Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps .

- Workflow Table ():

| Step | Reaction | Yield Optimization Strategy |

|---|---|---|

| 1 | Pyrazole alkylation | Excess K₂CO₃ (1.2 eq.) |

| 2 | Oxadiazole cyclization | Slow addition of POCl₃ |

Advanced: What mechanistic insights explain unexpected byproducts?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.